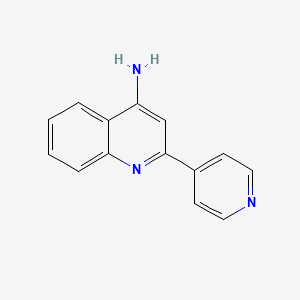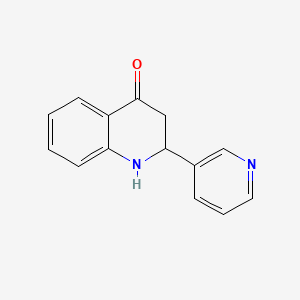
N~2~-Methyl-N-naphthalen-2-ylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)-N-(naphthalen-2-yl)acetamide is an organic compound that belongs to the class of amides It features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to an acetamide group with a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-(naphthalen-2-yl)acetamide typically involves the reaction of naphthalene-2-carboxylic acid with methylamine. The process can be summarized as follows:
Formation of Naphthalene-2-carboxylic Acid Chloride: Naphthalene-2-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The resulting naphthalene-2-carboxylic acid chloride is then reacted with methylamine in the presence of a base such as triethylamine (Et₃N) to form 2-(methylamino)-N-(naphthalen-2-yl)acetamide.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(methylamino)-N-(naphthalen-2-yl)acetamide can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: Naphthylamine derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
2-(Methylamino)-N-(naphthalen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its fluorescent properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(methylamino)-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π stacking interactions, while the amide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxamide: Lacks the methylamino group, resulting in different chemical properties and reactivity.
2-(Ethylamino)-N-(naphthalen-2-yl)acetamide: Similar structure but with an ethylamino group instead of a methylamino group, leading to variations in biological activity.
Naphthalene-2-carboxylic acid: Precursor in the synthesis of 2-(methylamino)-N-(naphthalen-2-yl)acetamide.
Uniqueness
2-(Methylamino)-N-(naphthalen-2-yl)acetamide is unique due to the presence of both the naphthalene ring and the methylamino group, which confer specific chemical and biological properties
Properties
CAS No. |
65593-07-9 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(methylamino)-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C13H14N2O/c1-14-9-13(16)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-8,14H,9H2,1H3,(H,15,16) |
InChI Key |
KGJQUSGEMZWWKP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-methyl-4-oxo-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11886480.png)
![9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11886488.png)










